molecular formula C11H13BrO2 B1608542 2-(2-bromophenoxy)tetrahydro-2H-pyran CAS No. 57999-46-9

2-(2-bromophenoxy)tetrahydro-2H-pyran

Cat. No. B1608542
CAS RN: 57999-46-9
M. Wt: 257.12 g/mol
InChI Key: PVDAGKNKQFWQDO-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)tetrahydro-2H-pyran is a chemical compound with the CAS number 57999-46-9 . It has a molecular weight of 257.13 and its IUPAC name is 2-bromophenyl tetrahydro-2H-pyran-2-yl ether . It is stored at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(2-bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2 . The InChI code is 1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 .

Scientific Research Applications

Pyrolysis Studies

Experimental and theoretical studies have investigated the kinetics and mechanisms of the pyrolysis of 2-(2-bromophenoxy)tetrahydro-2H-pyran. These studies, conducted in a static system, observed that the pyrolysis is homogeneous and unimolecular, yielding 3,4-dihydro-2H-pyran (DHP) and the corresponding 4-substituted phenol. These results are important for understanding the thermal behavior and decomposition processes of this compound under various conditions (Álvarez-Aular et al., 2018).

Synthesis and Application in Chemistry

The compound has been utilized in the synthesis of various derivatives, exploring its potential in chemical reactions and synthesis. For instance, research has been conducted on the synthesis of new pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives, highlighting the compound's utility in creating new chemical structures with potential applications (Makawana et al., 2012).

Medical Research and Drug Synthesis

In medical research and drug synthesis, this compound has been used in the synthesis of various derivatives with potential biological activities. For example, studies have shown its use in the synthesis of compounds with herbicidal and growth regulatory activity, demonstrating its applicability in agricultural sciences and potential pharmacological applications (Veverka & Kráľovičová, 1990).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-(2-bromophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDAGKNKQFWQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394950
Record name 2-(2-bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)tetrahydro-2H-pyran

CAS RN

57999-46-9
Record name 2-(2-bromophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zheng, GJ Clarksona, M Willsa - wrap.warwick.ac.uk
General procedures for the syntheses. Solvents and reagents for the synthesis of complexes and catalytic reactions were degassed prior to use and all reactions were carried out under …
Number of citations: 3 wrap.warwick.ac.uk
R Henyecz, G Keglevich - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: The Hirao reaction discovered ca. 35 years ago is an important P–C coupling protocol between dialkyl phosphites and aryl halides in the presence of Pd(PPh3)4 as the …
Number of citations: 38 www.ingentaconnect.com
M Baur, F Lin, T Morgen, L Odenwald, S Mecking - scholar.archive.org
The world’s most important plastic, polyethylene, consists of inert hydrocarbon chains. An introduction of reactive polar groups in these chains is much sought-after, to overcome the …
Number of citations: 0 scholar.archive.org
NS Hong, D Petrović, R Lee, G Gryn'ova… - Nature …, 2018 - nature.com
Developments in computational chemistry, bioinformatics, and laboratory evolution have facilitated the de novo design and catalytic optimization of enzymes. Besides creating useful …
Number of citations: 71 www.nature.com

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